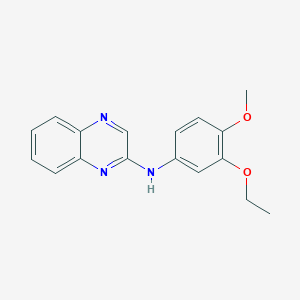
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine is a compound belonging to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method includes the reaction of 3-ethoxy-4-methoxyaniline with quinoxaline-2-carbaldehyde in the presence of an acid catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with DNA synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with potential anticancer properties.
Uniqueness
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine stands out due to its unique combination of ethoxy and methoxy substituents on the phenyl ring, which may enhance its biological activity and specificity compared to other quinoxaline derivatives .
Propriétés
IUPAC Name |
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-22-16-10-12(8-9-15(16)21-2)19-17-11-18-13-6-4-5-7-14(13)20-17/h4-11H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYSEEYKMYBGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC2=NC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-fluorophenyl)-2-(6-fluoropyridin-2-yl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7420948.png)
![4-[(3-Ethylthiophene-2-carbonyl)amino]-5-methylthiophene-2-carboxamide](/img/structure/B7420955.png)
![4-chloro-N-[2-(methanesulfonamido)ethyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B7420956.png)
![methyl 5-[(2-methyl-1H-imidazole-5-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7420963.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-fluoro-5-methylsulfonylbenzamide](/img/structure/B7420972.png)
![2-fluoro-5-methylsulfonyl-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7420996.png)
![3-methyl-N-[4-(3-methylbutanoylamino)phenyl]-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7420997.png)
![3-[2-(2-methoxyphenyl)ethyl]-1-methyl-1-[(4-oxo-3H-quinazolin-2-yl)methyl]urea](/img/structure/B7421011.png)
![Ethyl 4-[(5-phenyl-4,5-dihydro-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7421014.png)
![N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7421036.png)
![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-5-nitro-1,3-benzoxazol-2-one](/img/structure/B7421038.png)
![1-methyl-1-[(4-oxo-3H-quinazolin-2-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7421046.png)

